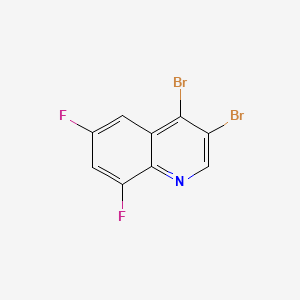

3,4-Dibromo-6,8-difluoroquinoline

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6,8-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 6,8-difluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromo-6,8-difluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3,4-Dibromo-6,8-difluoroquinoline is primarily recognized for its potential as an antibacterial agent. Fluoroquinolones, a class of compounds that includes derivatives of quinoline like this compound, have demonstrated efficacy against a range of bacterial infections. The presence of halogen substituents (bromine and fluorine) significantly enhances the pharmacological properties of these compounds.

Antimicrobial Activity

- Studies have shown that modifications at the C-8 position of fluoroquinolones can improve their bactericidal activity against resistant strains of Mycobacterium tuberculosis and other pathogens. For example, the introduction of a bromo substituent at this position has been linked to increased bacteriostatic effects against gyrA mutants, which are often resistant to standard treatments .

Case Study: Efficacy Against Mycobacteria

- A notable case study highlighted the effectiveness of fluoroquinolone derivatives with various substituents against M. tuberculosis. Compounds with C-8 substitutions exhibited enhanced lethal action against resistant strains, suggesting that this compound could be a valuable candidate for further development in combating drug-resistant infections .

Synthetic Utility

The synthesis of this compound provides a versatile building block for the development of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with diverse biological activities.

Building Block for Drug Development

- The compound serves as an intermediate in the synthesis of other pharmacologically active quinoline derivatives. For instance, it can be utilized in the preparation of 2,4-substituted quinolines through reactions with various amines and other nucleophiles .

Recent Advances in Synthesis

- Recent research has focused on optimizing synthetic routes to produce this compound efficiently. Techniques such as palladium-catalyzed reactions have been employed to enhance yield and selectivity in the synthesis of this compound and its analogs .

Material Science Applications

Beyond its medicinal uses, this compound has potential applications in material sciences due to its unique electronic properties.

Organic Electronics

- The compound's electronic characteristics make it suitable for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be advantageous for device fabrication .

Fluorescent Materials

Mecanismo De Acción

The mechanism of action of 3,4-Dibromo-6,8-difluoroquinoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s bromine and fluorine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can inhibit key enzymes involved in cellular processes, thereby exerting its biological activity .

Comparación Con Compuestos Similares

- 4-Bromo-7,8-difluoroquinoline

- 4-Bromo-5,8-difluoroquinoline

- 4,8-Dibromoquinoline

- 3,4-Dichloro-5,8-difluoroquinoline

- 3,8-Dibromo-4-hydroxyquinoline

Comparison: 3,4-Dibromo-6,8-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it offers enhanced reactivity and potential for functionalization, which is advantageous in synthetic chemistry and drug development .

Actividad Biológica

3,4-Dibromo-6,8-difluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. The presence of both bromine and fluorine atoms enhances its biological activity and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H3Br2F2N

- Molecular Weight : 307.93 g/mol

- InChI Key : PUCJXOCPUXUORV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Its halogen substituents contribute to increased binding affinity and specificity:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The IC50 values for different cancer types were recorded as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

The compound's mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antibiotics reported the successful application of this compound in treating infections caused by resistant bacterial strains. The compound was administered in a murine model and showed significant reduction in bacterial load compared to controls. -

Case Study on Anticancer Properties :

Research conducted at a leading oncology institute explored the effects of this compound on tumor growth in xenograft models. Results indicated a marked decrease in tumor size with minimal side effects observed in healthy tissues, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

3,4-dibromo-6,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCJXOCPUXUORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672690 | |

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210168-52-7 | |

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.